7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole ring, an ethoxyphenyl group, and a thiazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole ring system, which can be synthesized through the condensation of catechol with formaldehyde. The thiazepane ring can be introduced through a cyclization reaction involving a suitable thioamide precursor. The final step involves coupling the ethoxyphenyl group to the thiazepane ring via an amide bond formation reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.
Reduction: The thiazepane ring can be reduced under hydrogenation conditions to form a saturated thiazepane derivative.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole ring.
Reduction: Saturated thiazepane derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets in biological systems. The benzo[d][1,3]dioxole ring may interact with enzymes or receptors, modulating their activity. The thiazepane ring could play a role in stabilizing the compound’s binding to its target, while the ethoxyphenyl group may enhance its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one: A compound with a similar benzo[d][1,3]dioxole ring but different functional groups.
Dioxole functionalized metal–organic frameworks: Compounds that incorporate the benzo[d][1,3]dioxole ring into metal-organic frameworks for various applications.
Uniqueness
7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide is unique due to its combination of a benzo[d][1,3]dioxole ring, an ethoxyphenyl group, and a thiazepane ring, which together confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-25-17-6-4-3-5-16(17)22-21(24)23-10-9-20(28-12-11-23)15-7-8-18-19(13-15)27-14-26-18/h3-8,13,20H,2,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGINYDBYUPITSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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